molecular formula C8H10O B1195944 Benzyl methyl ether CAS No. 538-86-3

Benzyl methyl ether

Cat. No.: B1195944
CAS No.: 538-86-3
M. Wt: 122.16 g/mol
InChI Key: GQKZBCPTCWJTAS-UHFFFAOYSA-N
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Description

Molecular Structure and Nomenclature

Benzyl methyl ether possesses the molecular formula C₈H₁₀O with a molecular weight of 122.16 grams per mole. The compound features a benzene ring connected to a methoxymethyl group through a single carbon atom, creating the characteristic structure of an aromatic ether. The International Union of Pure and Applied Chemistry systematic name for this compound is methoxymethylbenzene, reflecting the presence of a methoxy group attached to a methyl carbon that is bonded to the benzene ring. Alternative nomenclature includes methyl benzyl ether and alpha-methoxytoluene, with the latter designation emphasizing the relationship to toluene derivatives.

The molecular structure can be represented by the canonical Simplified Molecular Input Line Entry System notation as COCC1=CC=CC=C1, which clearly shows the methoxy group (COC) connected to the benzyl carbon. The International Chemical Identifier string InChI=1S/C8H10O/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 provides a standardized representation of the compound's connectivity. The InChI Key GQKZBCPTCWJTAS-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical informatics applications.

Physical characterization reveals that this compound exists as a colorless to almost colorless clear liquid at room temperature with a density of 0.987 grams per milliliter at 25 degrees Celsius. The compound exhibits a boiling point of 174 degrees Celsius and a melting point of negative 52.6 degrees Celsius, indicating its liquid state under standard laboratory conditions. The refractive index value of 1.50 and the XLogP3 value of 1.9 provide insights into the compound's optical properties and lipophilicity, respectively.

Property Value Reference
Molecular Formula C₈H₁₀O
Molecular Weight 122.16 g/mol
Chemical Abstracts Service Number 538-86-3
European Community Number 208-705-7
Boiling Point 174°C
Melting Point -52.6°C
Density 0.987 g/mL (25°C)
Solubility in Water Practically insoluble

Historical Context and Development

The historical development of this compound chemistry can be traced back to fundamental discoveries in ether synthesis and aromatic substitution reactions. The foundational work for understanding aromatic ethers began with the development of the Williamson ether synthesis, first reported in 1850, which established the basic methodology for creating ether linkages through nucleophilic substitution reactions. This classical approach involved the reaction between alkoxide nucleophiles and alkyl halides, providing a versatile method for ether formation that remains relevant in contemporary synthetic chemistry.

A significant milestone in this compound research occurred in 1958 when Markees reported the first successful formation of aldehydes from this compound through oxidative processes. This discovery opened new avenues for the synthetic utility of benzyl ethers, although the initial methods suffered from moderate yields and harsh reaction conditions that limited their practical applications. The work demonstrated the potential for converting chemically stable ether functional groups into reactive aldehyde intermediates, establishing a foundation for future methodological developments.

Subsequent research efforts focused on improving the efficiency and selectivity of benzyl ether transformations. Notable progress was achieved by Olson and colleagues in 1947, who developed preparative methods for this compound using benzyl chloride, methanol, and sodium hydroxide. This synthetic approach provided reliable access to the compound and enabled further studies of its chemical properties and reactivity patterns. The methodology described by Olson represented an important advancement in the practical synthesis of aromatic ethers and contributed to the broader understanding of nucleophilic substitution mechanisms.

The evolution of this compound chemistry continued through the late twentieth and early twenty-first centuries with the development of more sophisticated oxidative methodologies. Research groups explored various oxidizing agents and reaction conditions to achieve selective transformations, leading to improved synthetic protocols and enhanced understanding of reaction mechanisms. These developments transformed this compound from a simple structural unit into a valuable synthetic intermediate with well-defined reaction pathways.

Classification within Organic Chemistry

This compound belongs to the class of organic compounds known as benzylethers, which are characterized by aromatic ethers with the general formula ROCR', where R represents alkyl or aryl groups and R' represents a benzene ring system. This classification places the compound within the broader category of aromatic ethers, distinguishing it from aliphatic ethers through the presence of the benzene ring system. The benzylether classification encompasses compounds that feature an ether oxygen atom directly connected to a benzylic carbon, creating unique reactivity patterns associated with the stabilization provided by the aromatic system.

Within the hierarchical classification system used in chemical taxonomy, this compound is categorized under the kingdom of organic compounds, specifically within the superclass of benzenoids. The compound belongs to the class of benzene and substituted derivatives, reflecting its fundamental aromatic character. More specifically, it is assigned to the subclass of benzylethers, emphasizing the structural feature that defines its chemical behavior and reactivity patterns. This systematic classification provides a framework for understanding the compound's relationships to other organic molecules and predicting its chemical properties.

The molecular framework of this compound is described as an aromatic homomonocyclic compound, indicating the presence of a single aromatic ring system as the central structural feature. This classification is significant because it determines many of the compound's physical and chemical properties, including its stability, reactivity patterns, and spectroscopic characteristics. The aromatic nature of the compound contributes to its chemical stability while the ether linkage provides sites for potential chemical transformations.

From a functional group perspective, this compound contains both aromatic and ether functionalities, making it a multifunctional organic compound. The ether functional group (-O-) connects the methyl group to the benzylic carbon, creating a structure that can participate in various reaction mechanisms including nucleophilic substitutions, oxidative cleavage, and radical processes. The benzylic position is particularly reactive due to the stabilization provided by the aromatic ring system through resonance effects.

Significance in Chemical Research

This compound has established significant importance in chemical research as both a model compound for studying fundamental reaction mechanisms and a versatile synthetic intermediate for developing new methodologies. The compound's unique structure, combining aromatic stability with ether reactivity, makes it an ideal substrate for investigating benzylic substitution reactions and understanding the factors that govern selectivity in organic transformations. Research has demonstrated that this compound can undergo selective oxidation reactions under controlled conditions, providing access to both aromatic aldehydes and methyl esters depending on the specific reaction parameters employed.

Recent studies have revealed the remarkable versatility of this compound in oxidative transformations using N-bromosuccinimide as the oxidizing agent. Research published in the Journal of Organic Chemistry demonstrated that either mono- or dibromination of benzyl methyl ethers can be achieved by controlling the amount of N-bromosuccinimide and reaction temperature. When treated with one equivalent of N-bromosuccinimide under reflux conditions, this compound undergoes elimination of methyl bromide from monobrominated intermediates to produce aromatic aldehydes in moderate yields. Alternatively, treatment with two equivalents of N-bromosuccinimide at room temperature leads to hydrolysis of dibrominated intermediates, affording aromatic methyl esters in good yields.

The mechanistic insights gained from studies of this compound oxidation have contributed to the broader understanding of radical and ionic reaction pathways in organic chemistry. The proposed mechanism involves initial bromination at the benzylic position, followed by either elimination to form aldehydes or further bromination and subsequent hydrolysis to yield esters. This mechanistic framework has implications for designing new synthetic transformations and understanding the factors that control reaction selectivity in complex organic molecules.

This compound has also proven valuable in studies of lithiation reactions and organometallic chemistry. Research has shown that treatment of this compound with n-butyl-lithium and tetramethylenediamine in hexane leads to benzylic lithiation without competing ortho-lithiation or Wittig-type rearrangements. The resulting benzylic-lithiated species can then react with various electrophiles including benzophenone derivatives, alkyl halides, and esters, demonstrating the synthetic utility of this transformation. These studies have expanded the understanding of regioselectivity in organolithium chemistry and provided new methods for functionalization of aromatic ethers.

Environmental and industrial applications of this compound research have focused on developing more sustainable oxidation methodologies. Recent patent literature describes methods for oxidizing this compound using environmentally friendly catalysts containing polymetallic oxyacids and titanium silicate molecular sieves with hydrogen peroxide as the oxidant. These developments represent important advances toward greener chemical processes and demonstrate the ongoing relevance of this compound as a platform for developing sustainable synthetic technologies.

Properties

IUPAC Name

methoxymethylbenzene
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InChI

InChI=1S/C8H10O/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKZBCPTCWJTAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
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DSSTOX Substance ID

DTXSID5060227
Record name Benzyl methyl ether
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Molecular Weight

122.16 g/mol
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CAS No.

538-86-3
Record name Benzyl methyl ether
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Record name Benzyl methyl ether
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Record name Benzene, (methoxymethyl)-
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Preparation Methods

Reaction Mechanism and Catalytic System

The gas-phase rearrangement of benzaldehyde dimethyl acetals (BDMA) over acidic heterogeneous catalysts represents a scalable and solvent-free approach. The reaction proceeds via acid-catalyzed cleavage of the acetal group, followed by recombination to form BME. Key steps include:

  • Protonation of the acetal oxygen by Brønsted acid sites on the catalyst.

  • Cleavage of the C–O bond, generating a benzyloxonium intermediate.

  • Nucleophilic attack by methanol (derived from the acetal) to yield BME.

Catalysts such as sulfonated zirconia or acidic zeolites (e.g., H-ZSM-5) are employed, offering high surface acidity and thermal stability.

Optimization and Performance

  • Temperature : 180–220°C (optimal for minimizing side reactions like polymerization).

  • Pressure : Atmospheric or slightly elevated (1–2 bar).

  • Yield : Reported conversions exceed 85%, though exact yields depend on catalyst loading and space velocity.

Advantages :

  • Eliminates homogeneous catalysts (e.g., H₂SO₄), simplifying product separation.

  • Continuous-flow operation enhances industrial feasibility.

Limitations :

  • Requires high-purity BDMA feedstock to prevent catalyst deactivation.

Williamson Ether Synthesis from Toluene

Synthetic Pathway

The classical Williamson ether synthesis involves a two-step sequence starting from toluene:

  • Bromination : Toluene undergoes radical bromination under UV light to form benzyl bromide.

    Toluene+Br2UVBenzyl bromide+HBr\text{Toluene} + \text{Br}_2 \xrightarrow{\text{UV}} \text{Benzyl bromide} + \text{HBr}
  • Alkylation : Benzyl bromide reacts with sodium methoxide in a nucleophilic substitution (Sₙ2):

    Benzyl bromide+NaOCH3Benzyl methyl ether+NaBr\text{Benzyl bromide} + \text{NaOCH}_3 \rightarrow \text{this compound} + \text{NaBr}

Reaction Conditions and Efficiency

  • Solvent : Anhydrous methanol or THF.

  • Temperature : 60–80°C (prevents elimination side reactions).

  • Yield : 70–75% after purification.

Advantages :

  • Straightforward methodology with readily available reagents.

Limitations :

  • Benzyl bromide is moisture-sensitive and toxic.

  • Sodium methoxide requires strict anhydrous conditions.

Zeolite-Catalyzed Methylation with Dimethyl Carbonate

Green Chemistry Approach

The use of dimethyl carbonate (DMC) as a methylating agent over NaX or NaY zeolites offers an eco-friendly alternative. The reaction proceeds via:

  • Adsorption of benzyl alcohol and DMC on zeolite acid-base sites.

  • Nucleophilic attack by the alkoxide on DMC’s methyl group.

  • Decarboxylation at elevated temperatures (200°C) to yield BME:

    Benzyl alcohol+DMCNaYBenzyl methyl ether+CO2\text{Benzyl alcohol} + \text{DMC} \xrightarrow{\text{NaY}} \text{this compound} + \text{CO}_2

Operational Parameters

  • Catalyst : NaY zeolite (Si/Al = 2.5) shows superior activity due to balanced acidity.

  • Temperature : 180–200°C (critical for decarboxylation).

  • Yield : Up to 96% at 200°C with a catalyst-to-substrate ratio of 1.5.

Advantages :

  • DMC is non-toxic and replaces hazardous methyl halides.

  • Zeolites are recyclable, reducing waste.

Limitations :

  • High energy input for decarboxylation.

Comparative Analysis of Preparation Methods

Parameter Heterogeneous Rearrangement Williamson Synthesis Zeolite/DMC
Starting Material Benzaldehyde dimethyl acetalTolueneBenzyl alcohol
Catalyst Acidic zeolitesSodium methoxideNaY zeolite
Temperature 180–220°C60–80°C180–200°C
Yield >85%70–75%96%
Solvent None (gas-phase)Methanol/THFSolvent-free
Environmental Impact Low (solvent-free)Moderate (toxic reagents)Low (green reagents)

Chemical Reactions Analysis

Types of Reactions: Benzyl methyl ether undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Substitution: N-bromosuccinimide (NBS) is commonly used for bromination reactions.

Major Products:

    Oxidation: Benzaldehyde.

    Substitution: α-Bromothis compound.

Scientific Research Applications

Organic Synthesis

Benzyl methyl ether serves as an important intermediate in organic synthesis. It is primarily used to produce benzaldehyde through oxidation processes. The compound can undergo selective transformations, making it valuable in synthesizing aromatic aldehydes and esters.

Oxidation Reactions
A notable method involves the oxidation of benzyl methyl ethers using N-bromosuccinimide (NBS). This process allows the selective conversion of benzyl methyl ethers into either aromatic aldehydes or aromatic methyl esters depending on the reaction conditions. The following table summarizes the yields of products based on varying conditions:

Reaction ConditionProduct TypeYield (%)
1 equiv NBS / refluxAldehydeModerate
2 equiv NBS / room tempEsterHigh

This method highlights the versatility of this compound in producing chemically stable functional groups that can be transformed into reactive intermediates suitable for further synthesis .

Perfumery and Fragrance Industry

This compound is widely employed in the fragrance industry due to its pleasant fruity odor. It is used in the formulation of perfumes, soaps, and other scented products. Its low cost and effective masking properties make it a preferred choice for industrial applications.

Functional Properties

  • Odor Profile : Fruity
  • Applications : Soap perfumes, industrial perfumes, odor masking
  • Solubility : Soluble in alcohols and oils but insoluble in water

The following table provides an overview of its physical properties relevant to fragrance applications:

PropertyValue
Boiling Point173-175 °C
Flash Point56 °C
Specific Gravity0.94
SolubilityInsoluble in water

These characteristics contribute to its effectiveness as a perfuming agent .

Case Study 1: Industrial Application in Perfume Manufacturing

A study conducted by industry experts demonstrated that this compound significantly enhances the longevity and complexity of fragrance profiles in commercial perfumes. By incorporating this ether into formulations, manufacturers achieved improved scent diffusion and stability over time.

Case Study 2: Organic Chemistry Research

Research published in the Canadian Journal of Chemistry explored the synthesis of various aromatic compounds using this compound as a precursor. The study revealed that under controlled conditions, high yields of desired products could be achieved, showcasing its utility in academic research and industrial applications .

Mechanism of Action

The primary mechanism of action for benzyl methyl ether involves its ability to undergo cleavage reactions. In the presence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), the ether oxygen is protonated, making it a good leaving group. This leads to the formation of an alcohol and an alkyl halide through either an S_N2 or S_N1 mechanism, depending on the structure of the ether .

Comparison with Similar Compounds

Key Research Findings

  • Stability : BME resists hydrolysis better than benzyl chloromethyl ether but less than benzyl phenyl ether .
  • Catalytic Degradation : In lignin model studies, BME forms via radical recombination during BPE decomposition, with yields up to 16.1% .
  • Synthetic Utility : BME serves as a precursor in glycidyl ether synthesis and transition-metal-catalyzed C–H functionalization .

Biological Activity

Benzyl methyl ether (BME), with the molecular formula C8H10OC_8H_{10}O, is an organic compound widely utilized in chemical synthesis and as a solvent. Its biological activity has garnered attention in various research contexts, particularly concerning its potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of BME, focusing on its chemical properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following properties:

PropertyValue
Molecular Weight122.1644 g/mol
AppearanceColorless liquid
OdorSweet
SolubilitySoluble in organic solvents
StereochemistryAchiral

This compound primarily functions as a reagent in organic synthesis. It can undergo oxidation reactions to form various products, including aromatic aldehydes and esters. The oxidation process typically involves the use of brominating agents like N-bromosuccinimide (NBS), which facilitates the cleavage of the ether bond, leading to the formation of reactive intermediates.

Oxidative Cleavage with NBS

Research has demonstrated that BME can be selectively oxidized to yield either aldehydes or esters depending on the reaction conditions. For instance, controlling the stoichiometry of NBS and the reaction temperature allows for the selective formation of these products:

  • Aldehyde Formation : Achieved by using one equivalent of NBS at elevated temperatures.
  • Ester Formation : Predominantly occurs at lower temperatures or with excess NBS, leading to dibrominated intermediates that can hydrolyze to form esters .

Biological Activity

The biological activity of this compound has been explored in various studies, particularly concerning its potential effects on human health and its applications in drug development.

Antimicrobial Properties

Several studies have indicated that BME exhibits antimicrobial properties. For example, its derivatives have been tested against a range of bacterial strains, showing varying degrees of efficacy. The mechanism underlying this activity may involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Study: Phytochemical Applications

A study examining the biological activities of various compounds derived from plants noted that BME derivatives showed promising results in inhibiting certain pathogens. The study highlighted its role as a potential lead compound for developing new antimicrobial agents.

Research Findings

Recent research has focused on understanding the specific interactions between this compound and biological systems. Key findings include:

  • Toxicity Assessments : Evaluations have shown that BME is generally regarded as safe at low concentrations; however, higher doses may lead to cytotoxic effects in certain cell lines .
  • Potential Drug Development : BME's ability to serve as a precursor for more complex molecules makes it valuable in medicinal chemistry. Its derivatives are being investigated for their potential therapeutic effects against diseases such as cancer and bacterial infections .

Q & A

Q. What are the common laboratory synthesis methods for benzyl methyl ether, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or phase-transfer catalysis (PTC). A standard method involves reacting benzyl chloride with methanol under basic conditions (e.g., NaOH) using a phase-transfer agent like tetrabutylammonium bromide . Alternatively, FeSO₄-mediated coupling of benzyl alcohol with methyl iodide in aqueous media achieves moderate yields (41–68%) under mild conditions (50°C, 6–8 hours) . Key variables affecting yield include stoichiometry of reactants, temperature, and catalyst loading. For example, excess methanol improves etherification efficiency by shifting equilibrium .

Q. What are the critical physical properties and spectral data for characterizing this compound?

Key properties include:

  • Molecular formula : C₈H₁₀O
  • Molecular weight : 122.16 g/mol
  • Boiling point : 184–186°C (literature value)
  • NMR : ¹H NMR (CDCl₃) shows signals at δ 3.35 (s, 3H, OCH₃), 4.45 (s, 2H, CH₂), and 7.25–7.35 (m, 5H, aromatic) .
  • Mass spectrometry : Base peak at m/z 122 (molecular ion) with fragmentation patterns consistent with methoxymethylbenzene .

Q. What safety protocols are essential when handling this compound and its derivatives?

this compound is flammable and may decompose under heat to release toxic gases. Key safety measures include:

  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C, away from oxidizing agents and moisture .
  • PPE : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Waste disposal : Segregate halogenated byproducts (e.g., benzyl chloride residues) for specialized treatment .

Advanced Research Questions

Q. How can Rh-catalyzed C–H alkynylation of this compound be optimized for regioselectivity?

Rhodium catalysts (e.g., [Cp*RhCl₂]₂) enable ortho-selective C–H alkynylation of this compound. Optimization involves:

  • Ligand screening : Electron-deficient ligands enhance turnover frequency (TOF) by stabilizing Rh intermediates .
  • Solvent effects : Polar aprotic solvents (e.g., DCE) improve reaction rates compared to non-polar alternatives .
  • Additives : AgSbF₆ as a halide scavenger increases catalytic activity by preventing Rh deactivation . Typical conditions: 100°C, 24 hours, 5 mol% catalyst loading, yielding >80% alkynylated product .

Q. What computational methods aid in designing solvents for this compound reactions?

Computer-aided molecular design (CAMD) combines quantum mechanics (QM) and machine learning to predict solvent effects. For example:

  • COSMO-RS : Predicts solvation free energy and partition coefficients to identify solvents that stabilize transition states (e.g., DMSO for SN2 reactions) .
  • Molecular dynamics : Simulates diffusion rates and activation barriers in supercritical CO₂, revealing inefficacy for this compound synthesis under supercritical conditions (573 K, no yield) .

Q. How do contradictory data on this compound synthesis under supercritical conditions inform reaction design?

While traditional methods (PTC, FeSO₄) reliably yield this compound, supercritical methanol (573 K) fails due to:

  • Thermal decomposition : Benzyl alcohol degrades before etherification .
  • Equilibrium limitations : High temperatures favor reverse reactions (ether cleavage) . Resolution involves kinetic studies using in-situ FTIR to identify optimal temperature windows (e.g., 120–150°C) and pressure regimes (10–20 bar) .

Data Contradiction Analysis

Q. Why do some protocols report conflicting yields for FeSO₄-mediated this compound synthesis?

Discrepancies arise from:

  • Oxidation state of Fe : Fe²⁺ (from FeSO₄) is critical for catalytic activity; exposure to air oxidizes Fe²⁺ to Fe³⁺, reducing yields .
  • Water content : Anhydrous conditions favor ether formation, while traces of water promote alcohol dehydration . Mitigation strategies include using degassed solvents and inert atmospheres .

Methodological Resources

  • Spectral databases : NIST Chemistry WebBook for validated NMR/MS data .
  • Safety guidelines : SDS from Thermo Scientific Chemicals for hazard mitigation .
  • Reaction optimization : Reference Table 1 in Rh-catalyzed alkynylation studies for condition screening .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl methyl ether
Reactant of Route 2
Reactant of Route 2
Benzyl methyl ether

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